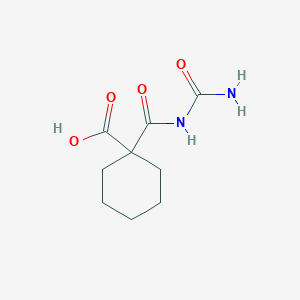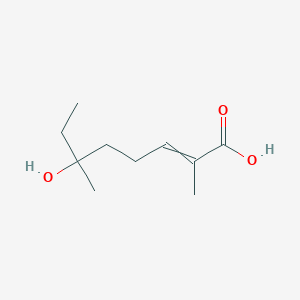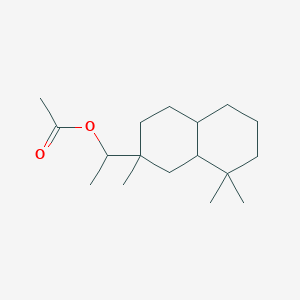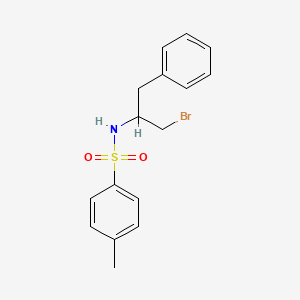
Ethyl 3,3-dimethyl-2,5-dioxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethyl-2,5-dioxohexanoate is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . . This compound is characterized by its ester functional group and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be synthesized through the reaction of isopropylidene acetone with ethyl acetoacetate . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2,5-dioxohexanoic acid.
Reduction: Formation of 3,3-dimethyl-2,5-dioxohexanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dimethyl-2,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 3,3-dimethyl-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation through catalytic processes. The ester group is hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. These products can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be compared with other similar compounds such as:
Ethyl 3,5-dioxohexanoate: Similar structure but differs in the position of the keto groups.
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Similar ester but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
90054-69-6 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 3,3-dimethyl-2,5-dioxohexanoate |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)8(12)10(3,4)6-7(2)11/h5-6H2,1-4H3 |
InChI-Schlüssel |
AIYRDFDWUOJQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(C)(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)


![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)



